N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide
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Overview
Description
N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a diethylaminomethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide typically involves the reaction of 4-(diethylaminomethyl)aniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones, depending on the specific oxidizing agent used.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products depend on the nucleophile used; for example, halides will form halogenated derivatives.
Scientific Research Applications
N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers with enhanced stability.
Mechanism of Action
The mechanism of action of N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminomethyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can bind to its target and modulate its activity, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(diethylaminomethyl)phenyl]-2-methylbenzamide
- N-[4-(dimethylaminomethyl)phenyl]-2-methylbenzamide
- N-[4-(diethylaminomethyl)phenyl]-3-methylbenzamide
Uniqueness
N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide is unique due to the specific positioning of the diethylaminomethyl group and the methyl group on the benzamide core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(diethylaminomethyl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-4-21(5-2)14-16-10-12-17(13-11-16)20-19(22)18-9-7-6-8-15(18)3/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEPUSRHGBHSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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